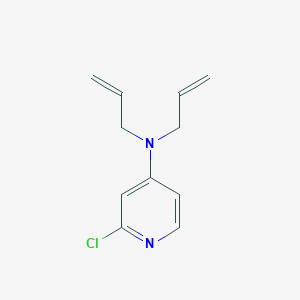

N,N-diallyl-2-chloropyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2098117-22-5 |

|---|---|

Molecular Formula |

C11H13ClN2 |

Molecular Weight |

208.69 g/mol |

IUPAC Name |

2-chloro-N,N-bis(prop-2-enyl)pyridin-4-amine |

InChI |

InChI=1S/C11H13ClN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h3-6,9H,1-2,7-8H2 |

InChI Key |

PJERJUUUOZNUGK-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)C1=CC(=NC=C1)Cl |

Canonical SMILES |

C=CCN(CC=C)C1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of N,N-diallyl-2-chloropyridin-4-amine?

Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals no available data for the specific compound N,N-diallyl-2-chloropyridin-4-amine . This technical guide, therefore, focuses on its likely precursor, 4-Amino-2-chloropyridine , for which extensive information is available. A proposed synthesis for this compound is presented based on established chemical principles. All properties and experimental details for the target compound should be considered hypothetical until experimentally verified.

Introduction to 4-Amino-2-chloropyridine

4-Amino-2-chloropyridine is a halogenated aminopyridine that serves as a versatile intermediate in the synthesis of a wide range of organic compounds.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a reactive chloro-substituent, makes it a valuable building block in medicinal chemistry and agrochemical development.[2][3] Notably, it is a key component in the synthesis of plant growth regulators like forchlorfenuron (CPPU) and has been investigated for its own potential herbicidal and antimicrobial activities.[3][4] The pyridine ring is a fundamental scaffold in numerous biologically active molecules.[2]

Properties of 4-Amino-2-chloropyridine

The known physical and chemical properties of 4-Amino-2-chloropyridine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [5] |

| Molecular Weight | 128.56 g/mol | [5] |

| CAS Number | 14432-12-3 | [5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 90-94 °C | [1] |

| Water Solubility | Slightly soluble | [1] |

| pKa | 4.73 ± 0.30 (Predicted) | [1] |

| InChI Key | BLBDTBCGPHPIJK-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CN=C(C=C1N)Cl | [5] |

Synthesis of 4-Amino-2-chloropyridine

Several methods for the industrial synthesis of 4-Amino-2-chloropyridine have been reported. Two common routes are outlined below.

2-Chloropyridine Nitration-Reduction Method

This is a widely used and economical synthesis route.[3]

-

N-Oxidation: 2-Chloropyridine is reacted with hydrogen peroxide in an acetic acid medium to form 2-chloropyridine-N-oxide. This activates the 4-position of the pyridine ring.[3]

-

Nitration: The N-oxide is then nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.[3]

-

Reduction: The nitro group is subsequently reduced to an amino group, typically using iron powder in acetic acid, to give the final product, 4-Amino-2-chloropyridine.[3]

Isonicotinic Acid Chlorination-Amination Method

This method utilizes the more readily available isonicotinic acid as the starting material.[3]

-

N-Oxidation: Isonicotinic acid is first converted to its N-oxide with hydrogen peroxide.[3]

-

Amidation: The N-oxide undergoes amination to form isonicotinamide-N-oxide.[3]

-

Chlorination: Reaction with phosphorus pentachloride yields 2-chloro-4-isonicotinamide.[3]

-

Hofmann Degradation: The final step is a Hofmann degradation reaction under alkaline conditions to produce 4-Amino-2-chloropyridine.[3]

Proposed Synthesis of this compound

The synthesis of the target compound, this compound, from 4-Amino-2-chloropyridine can be plausibly achieved through a standard N-alkylation reaction.

Experimental Protocol: Diallylation of 4-Amino-2-chloropyridine

Objective: To synthesize this compound via the diallylation of 4-Amino-2-chloropyridine.

Materials:

-

4-Amino-2-chloropyridine

-

Allyl bromide

-

Sodium hydride (NaH) or a suitable non-nucleophilic base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, round-bottom flask is charged with 4-Amino-2-chloropyridine and anhydrous DMF under an inert atmosphere.

-

Deprotonation: Sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution at 0 °C. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation of the amino group.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and allyl bromide (2.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow addition of water. The aqueous mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Potential Properties and Biological Activity of this compound

The introduction of two allyl groups to the amino nitrogen of 4-Amino-2-chloropyridine is expected to significantly alter its physicochemical and biological properties.

-

Physicochemical Properties: The diallylated compound will have a higher molecular weight and is expected to be more lipophilic than its precursor. This will likely result in a lower melting point and decreased water solubility.

-

Biological Activity: While the biological activity of this compound is unknown, the presence of the 2-chloropyridine moiety, found in some bioactive compounds, suggests that it could be a candidate for screening in various assays. The diallylamino group may also impart novel pharmacological effects. Aminopyridine derivatives have been explored for a wide range of biological activities.[6] The biological activities of naphthyridine derivatives, which contain fused pyridine rings, have been studied for their anti-infectious and anticancer properties, though this is a different class of compound.[7] Further research into aminopyridine derivatives has shown some antimicrobial activity.[8]

Future Research Directions

The lack of data on this compound presents an opportunity for novel research.

-

Synthesis and Characterization: The first step would be to synthesize the compound, likely via the proposed protocol, and thoroughly characterize it to confirm its structure and determine its physicochemical properties.

-

Biological Screening: The purified compound should be subjected to a broad range of biological screens to identify any potential therapeutic or agrochemical applications. This could include assays for antimicrobial, anticancer, anti-inflammatory, and herbicidal activity.

-

Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, further synthetic modifications could be undertaken to explore the structure-activity relationships of this novel scaffold. The functionalization of 2-chloropyridines is a topic of interest in medicinal chemistry.[9]

Conclusion

While no information is currently available for this compound, a comprehensive understanding of its likely precursor, 4-Amino-2-chloropyridine, provides a solid foundation for its potential synthesis and exploration. The proposed synthetic route offers a viable path to obtaining this novel compound, which may possess interesting and potentially useful biological properties. Experimental validation is required to determine the actual properties and activities of this compound, making it a new frontier for chemical and pharmacological research.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]

- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 4. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to N,N-diallyl-2-chloropyridin-4-amine and its Core Moiety

This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, and relevant physicochemical and synthetic data for N,N-diallyl-2-chloropyridin-4-amine and its parent compound, 2-chloropyridin-4-amine. Due to the limited availability of specific experimental data for the diallylated derivative, this document focuses on the extensively characterized core, 2-chloropyridin-4-amine, which serves as a critical precursor and reference for understanding its derivatives.

Chemical Structure and IUPAC Name

The chemical structure of this compound is derived from the parent amine, 2-chloropyridin-4-amine, by the substitution of the two hydrogen atoms of the amino group with allyl groups.

1.1. This compound

-

Chemical Structure:

-

IUPAC Name: this compound

1.2. Core Moiety: 2-chloropyridin-4-amine

-

Chemical Structure:

-

IUPAC Name: 2-chloropyridin-4-amine[1]

Physicochemical Data for 2-chloropyridin-4-amine

The following table summarizes key quantitative data for the core compound, 2-chloropyridin-4-amine.

| Property | Value | Source |

| Molecular Formula | C5H5ClN2 | [1][2][4][5][6][7] |

| Molecular Weight | 128.56 g/mol | [1][2][5][7] |

| Appearance | White to light yellow crystalline powder | [4][6] |

| Melting Point | 90-94 °C | [2][3][6] |

| Boiling Point | 153 °C at 5 mmHg | [3] |

| Water Solubility | Slightly soluble | [3][4] |

| SMILES | C1=CN=C(C=C1N)Cl | [1] |

| InChI Key | BLBDTBCGPHPIJK-UHFFFAOYSA-N | [1][2] |

Experimental Protocols: Synthesis of 2-chloropyridin-4-amine

Several synthetic routes for 2-chloropyridin-4-amine have been established. The following protocols are based on common industrial and laboratory methods.

3.1. Synthesis from 2-Chloropyridine via Nitration and Reduction

This method is a common and economical route for the synthesis of 4-amino-2-chloropyridine.[8]

-

Step 1: Oxidation of 2-Chloropyridine

-

Dissolve 2-chloropyridine in an acetic acid medium.

-

Heat the solution to approximately 50°C.

-

Add 30% hydrogen peroxide to the solution to form 2-chloropyridine-N-oxide. This step activates the 4-position of the pyridine ring.[8]

-

-

Step 2: Nitration of 2-Chloropyridine-N-oxide

-

The 2-chloropyridine-N-oxide is nitrated in a sulfuric acid medium.

-

This introduces a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.[8]

-

-

Step 3: Reduction of 2-chloro-4-nitropyridine-N-oxide

-

The nitro compound is then reduced to the corresponding amine.

-

A common method involves using iron powder in an acetic acid medium as the reducing agent to produce 4-amino-2-chloropyridine.[8]

-

3.2. Synthesis from Isonicotinic Acid

This pathway utilizes the more affordable isonicotinic acid as the starting material.[9]

-

Step 1: N-Oxide Formation

-

Step 2: Amination

-

Step 3: Chlorination

-

Step 4: Hofmann Degradation

Logical and Experimental Workflows

The synthesis of 2-chloropyridin-4-amine can be visualized as a series of chemical transformations. The following diagrams illustrate the logical flow of the two primary synthetic routes.

Caption: Synthesis of 2-chloropyridin-4-amine from 2-chloropyridine.

Caption: Synthesis of 2-chloropyridin-4-amine from Isonicotinic Acid.

Applications and Biological Relevance of the Core Moiety

2-chloropyridin-4-amine is a significant intermediate in the synthesis of various biologically active compounds.

-

Agrochemicals: It is a key precursor for the synthesis of plant growth regulators, such as Forchlorfenuron (CPPU), which has the IUPAC name N-(2-chloro-4-pyridyl)-N'-phenylurea.[4][6][8] Forchlorfenuron is a highly active cytokinin that promotes tissue growth and bud development.[4][8] The parent compound itself has shown activity against pathogens like rust and powdery mildew.[8]

-

Pharmaceuticals: This compound serves as a versatile building block in the synthesis of pharmaceuticals, including kinase inhibitors.[9] It is used in the preparation of various pyridine-based drugs such as antihistamines and anti-inflammatory agents.[6]

-

Organic Synthesis: The presence of both amino and chloro groups allows for regioselective functionalization, making it a valuable intermediate in reactions like Suzuki-Miyaura cross-coupling to create aryl-substituted pyridine derivatives.[3][9]

References

- 1. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-chloropyridine 97 14432-12-3 [sigmaaldrich.com]

- 3. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. 4-Amino-2-chloropyridine | CAS No- 14432-12-3 | Simson Pharma Limited [simsonpharma.com]

- 8. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 9. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]

N,N-diallyl-2-chloropyridin-4-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-diallyl-2-chloropyridin-4-amine, a derivative of the versatile chemical intermediate 4-amino-2-chloropyridine. Due to a lack of extensive published data on this compound, this guide focuses on its synthesis from its well-characterized precursor and provides key physicochemical properties. Information on the precursor is included to provide context and a basis for experimental design.

Compound Identification

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₁₁H₁₃ClN₂ | 208.69[1][2][3][4] |

| 2-chloropyridin-4-amine | 14432-12-3[5][6] | C₅H₅ClN₂ | 128.56[6] |

Synthesis Methodology

The synthesis of this compound can be achieved through the N,N-diallylation of its precursor, 2-chloropyridin-4-amine. A general experimental protocol for this type of reaction is outlined below.

Experimental Protocol: N,N-diallylation of 2-chloropyridin-4-amine

Objective: To synthesize this compound by reacting 2-chloropyridin-4-amine with an allyl halide in the presence of a base.

Materials:

-

2-chloropyridin-4-amine

-

Allyl bromide (or allyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridin-4-amine (1 equivalent).

-

Solvent and Base Addition: Add a suitable anhydrous solvent, such as DMF or acetonitrile, to dissolve the starting material. Add a base, such as anhydrous potassium carbonate (2.5-3 equivalents) or sodium hydride (2.2 equivalents), to the mixture.

-

Allylation: While stirring the suspension, add allyl bromide (2.2-2.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and allow it to stir for several hours (typically 4-24 hours). Monitor the progress of the reaction by TLC.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate. If acetonitrile was used, filter off the base and concentrate the filtrate under reduced pressure.

-

Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from the starting materials to the final product, as illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the biological effects of this compound would be a novel area of investigation. The precursor, 4-amino-2-chloropyridine, is known to be an important intermediate in the synthesis of pharmaceuticals and agrochemicals, including plant growth regulators.[7][8]

Conclusion

This compound is a derivative of a well-known chemical intermediate. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and characterization. Further research is needed to elucidate its biological properties and potential applications in drug discovery and development. The provided synthetic protocol offers a starting point for researchers to produce this compound for further study.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Epibatidine | C11H13ClN2 | CID 854023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epibatidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Page loading... [guidechem.com]

- 6. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 8. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

Spectroscopic Characterization of N,N-diallyl-2-chloropyridin-4-amine: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N,N-diallyl-2-chloropyridin-4-amine.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | d | 1H | H-6 (Pyridine) |

| ~ 6.5 - 6.7 | d | 1H | H-5 (Pyridine) |

| ~ 6.3 - 6.4 | s | 1H | H-3 (Pyridine) |

| ~ 5.8 - 6.0 | m | 2H | -CH=CH₂ (Allyl) |

| ~ 5.1 - 5.3 | m | 4H | -CH=CH₂ (Allyl) |

| ~ 4.1 - 4.3 | d | 4H | N-CH₂- (Allyl) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | C-2 (Pyridine, C-Cl) |

| ~ 152 | C-4 (Pyridine, C-N) |

| ~ 149 | C-6 (Pyridine) |

| ~ 133 | -CH=CH₂ (Allyl) |

| ~ 117 | -CH=CH₂ (Allyl) |

| ~ 108 | C-5 (Pyridine) |

| ~ 106 | C-3 (Pyridine) |

| ~ 53 | N-CH₂- (Allyl) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | =C-H stretch (Aromatic and Alkene) |

| ~ 2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~ 1640 - 1600 | Medium-Strong | C=C stretch (Alkene and Aromatic) |

| ~ 1580 - 1450 | Medium-Strong | Pyridine ring vibrations |

| ~ 1430 - 1400 | Medium | CH₂ scissoring |

| ~ 1200 - 1150 | Strong | C-N stretch |

| ~ 1000 - 900 | Strong | =C-H bend (Alkene) |

| ~ 850 - 750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 222/224 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 181 | [M - C₃H₅]⁺, Loss of an allyl radical |

| 141 | [M - 2(C₃H₅)]⁺, Loss of both allyl radicals |

| 111 | [C₅H₃ClN]⁺, Pyridine ring fragment after loss of diallylamine |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; vortex or gently warm if necessary.[1]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a 90° pulse and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.[2]

-

Acquire a suitable number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3] This is often the simplest method requiring minimal sample preparation.[3]

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[3]

-

Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).[4]

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[4]

-

Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be low, typically in the range of µg/mL to ng/mL.

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer, often via a direct infusion pump or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[5]

-

Select an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[6] Electrospray Ionization (ESI) is a softer ionization method that typically yields a prominent molecular ion peak.[7]

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition.

-

-

Data Analysis:

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. mse.washington.edu [mse.washington.edu]

- 5. zefsci.com [zefsci.com]

- 6. acdlabs.com [acdlabs.com]

- 7. uab.edu [uab.edu]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. researchgate.net [researchgate.net]

Technical Guide on the Characterization of N,N-diallyl-2-chloropyridin-4-amine: A Proposed Investigation of Solubility and Stability

For: Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive technical framework for the characterization of N,N-diallyl-2-chloropyridin-4-amine, a novel compound for which public domain data is not currently available. Recognizing the critical importance of physicochemical properties in drug discovery and development, this guide outlines a proposed synthetic route and a detailed series of experimental protocols to thoroughly investigate its solubility and stability profiles. The methodologies described herein are based on established industry standards and regulatory guidelines, intended to provide a robust data package for this new chemical entity.

Proposed Synthesis of this compound

The synthesis of the target compound, this compound, can be approached from the commercially available starting material, 4-amino-2-chloropyridine. A common method for the N,N-diallylation of anilines and related amino-heterocycles is through reaction with an allyl halide in the presence of a base.

1.1 Synthetic Protocol

A proposed synthetic route involves the reaction of 4-amino-2-chloropyridine with allyl bromide in an aqueous alcohol solution, facilitated by a mild base such as potassium carbonate. This method has been shown to be effective for the N,N-diallylation of anilines and is anticipated to be adaptable for this substrate.

-

Materials:

-

4-Amino-2-chloropyridine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 4-amino-2-chloropyridine (1.0 eq) in a mixture of ethanol and water, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature until the base is fully dissolved.

-

Add allyl bromide (2.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

1.2 Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Proposed Solubility Assessment

A comprehensive understanding of the solubility of this compound is fundamental for its development. The following protocols are designed to determine both its thermodynamic and kinetic solubility in aqueous and organic media.

2.1 Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]

2.1.1 Experimental Protocol

-

Add an excess amount of solid this compound to a series of vials containing the selected solvents (see Table 1).

-

Seal the vials and place them in a shaker incubator set at a controlled temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the samples to stand for a period to allow undissolved solids to sediment.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Perform the experiment in triplicate for each solvent and temperature.

2.2 Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[2]

2.2.1 Experimental Protocol

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

-

Mix and incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours) with shaking.[3]

-

After incubation, measure the amount of precipitated material using nephelometry (light scattering) or separate the undissolved compound by filtration or centrifugation.[2]

-

Quantify the concentration of the compound remaining in the solution using a suitable analytical method like HPLC-UV or LC-MS.[4]

2.3 Proposed Solubility Experiments

| Parameter | Thermodynamic Solubility | Kinetic Solubility |

| Method | Shake-Flask | High-Throughput Assay (e.g., Nephelometry or Filtration)[2] |

| Aqueous Media | pH 1.2 HCl Buffer, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate-Buffered Saline (PBS) | pH 7.4 Phosphate-Buffered Saline (PBS) |

| Organic Solvents | Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate | Not Applicable |

| Temperatures | 25 °C (Room Temperature), 37 °C (Physiological Temperature) | 25 °C (Room Temperature) |

| Incubation Time | 24 - 48 hours[1] | 2 hours[3] |

| Quantification | HPLC-UV | Nephelometry or HPLC-UV/LC-MS[2][4] |

Proposed Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. This will be achieved through the development of a stability-indicating analytical method and subsequent forced degradation and formal stability studies, following ICH guidelines.[5][6]

3.1 Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time.[7] The method must be able to separate the parent compound from its degradation products, process impurities, and other potential impurities.[8]

3.1.1 Experimental Protocol

-

Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., mixtures of acetonitrile or methanol with aqueous buffers of different pH) to achieve optimal separation.

-

Method Optimization: Fine-tune the chromatographic conditions, including gradient elution profile, flow rate, and column temperature, to ensure adequate resolution between the parent peak and any potential degradant peaks.

-

Detection: Utilize a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity.

-

Forced Degradation (Stress Testing): Subject the compound to forced degradation conditions to generate potential degradation products and to demonstrate the specificity of the analytical method.[9]

3.2 Forced Degradation Studies

Forced degradation studies are designed to identify the likely degradation pathways and to demonstrate the stability-indicating nature of the analytical method.[9]

3.2.1 Experimental Protocol

Expose solutions of this compound to the following stress conditions as per ICH guidelines[5][10]:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[11]

Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

3.3 Formal Stability Studies

Formal stability studies are conducted under controlled long-term and accelerated storage conditions to establish a re-test period for the drug substance.[12]

3.3.1 Experimental Protocol

-

Package the solid this compound in a container closure system that simulates the proposed packaging for storage.

-

Store the samples under the following conditions as recommended by ICH guidelines[13]:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating HPLC method.

3.4 Proposed Stability Study Plan

| Study Type | Conditions | Time Points | Analytical Method |

| Forced Degradation | Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H₂O₂), Thermal (80°C), Photolytic (ICH Q1B) | Initial, and at appropriate intervals to achieve 5-20% degradation[14] | Stability-Indicating HPLC-PDA |

| Formal Stability (Accelerated) | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 Months | Stability-Indicating HPLC-PDA |

| Formal Stability (Long-Term) | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 Months | Stability-Indicating HPLC-PDA |

3.5 Proposed Analytical Workflow

Caption: Proposed workflow for solubility and stability testing.

Conclusion

The successful execution of the proposed synthetic and analytical protocols will yield a comprehensive data package on the solubility and stability of this compound. This information is indispensable for its progression through the drug discovery and development pipeline, enabling informed decisions regarding formulation, storage, and further preclinical and clinical evaluation. The structured approach outlined in this guide ensures that the generated data will be robust, reliable, and compliant with international regulatory expectations.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. lubrizolcdmo.com [lubrizolcdmo.com]

- 8. scispace.com [scispace.com]

- 9. acdlabs.com [acdlabs.com]

- 10. onyxipca.com [onyxipca.com]

- 11. fda.gov [fda.gov]

- 12. pharma.gally.ch [pharma.gally.ch]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. biopharminternational.com [biopharminternational.com]

The Untapped Potential of N,N-diallyl-2-chloropyridin-4-amine in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Promising Scaffold for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on N,N-diallyl-2-chloropyridin-4-amine is not extensively available in current literature, its core structure, 2-chloro-4-aminopyridine, represents a versatile and highly valuable scaffold in the field of medicinal chemistry. This technical guide aims to provide a comprehensive overview of the potential applications of this compound by examining the known biological activities and synthetic pathways of its parent scaffold and related derivatives. The introduction of diallyl groups to the 4-amino position presents an intriguing modification that could modulate the pharmacokinetic and pharmacodynamic properties of this privileged structure, opening new avenues for drug discovery.

The 2-chloro-4-aminopyridine moiety is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents, as well as kinase inhibitors.[3][4][5][6] This guide will delve into the established synthetic routes, biological activities, and potential mechanisms of action associated with the 2-chloro-4-aminopyridine core, providing a solid foundation for the prospective investigation of this compound.

The 2-Chloro-4-aminopyridine Core: A Gateway to Diverse Biological Activity

The substituted pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs. The specific arrangement of a chlorine atom at the 2-position and an amino group at the 4-position of the pyridine ring in 2-chloro-4-aminopyridine provides a unique combination of electronic properties and reactive handles for further chemical modification.[4] This substitution pattern allows for regioselective functionalization, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.[4]

Antimicrobial Applications

Derivatives of 2-amino-4-chloropyridine have been investigated for their potential as antimicrobial agents. A study on new Schiff bases derived from 2-amino-4-chloropyridine demonstrated modest to significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7] The structure-activity relationship (SAR) studies from this research indicated that the nature of the substituent on the imine nitrogen plays a crucial role in determining the antimicrobial potency.[3]

Anticancer and Kinase Inhibition Potential

The 2-amino-4-chloropyridine scaffold has been incorporated into molecules designed as kinase inhibitors, a major class of anticancer drugs. For instance, derivatives of 4-amino-3,5-dichloropyridine, a closely related structure, have been explored for their anticancer properties.[6] Furthermore, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) derivatives have been identified as potent and selective Met kinase inhibitors, with one analogue demonstrating complete tumor stasis in a human gastric carcinoma xenograft model.[5] This highlights the potential of the broader 2-aminopyridine scaffold in oncology. Aminobenzazolyl pyrimidines, which can be synthesized from related precursors, have also shown significant anticancer potential against leukemia, renal, and prostate cancers.[8]

Quantitative Data on 2-Amino-4-Chloropyridine Derivatives

To provide a clearer understanding of the potential efficacy of compounds derived from the 2-chloro-4-aminopyridine scaffold, the following table summarizes the biological activities of some reported derivatives.

| Compound Class | Target/Organism | Activity | Reference |

| Schiff bases of 2-amino-4-chloropyridine | Staphylococcus aureus, Bacillus cereus, Escherichia coli | Significant antibacterial activity | [3] |

| Schiff bases of 2-amino-4-chloropyridine | Penicillium expansum, Aspergillus flavus | Significant antifungal activity | [3] |

| N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) derivatives | Met Kinase | Potent enzyme inhibition | [5] |

| Aminobenzazolyl pyrimidines | Leukemia, renal, and prostate cancer cell lines | Anticancer potential | [8] |

Experimental Protocols

A fundamental aspect of exploring the potential of this compound is a clear understanding of the synthetic methodologies to access this and related compounds. Below are generalized protocols based on established literature for the synthesis and biological evaluation of 2-amino-4-chloropyridine derivatives.

General Synthesis of Schiff Bases from 2-Amino-4-chloropyridine[3]

-

Starting Materials: 2-amino-4-chloropyridine and various aromatic aldehydes.

-

Reaction: A mixture of 2-amino-4-chloropyridine (1 mmol) and a substituted aldehyde (1 mmol) is refluxed in a suitable solvent such as methanol or ethanol for 4-6 hours.

-

Catalyst: A catalytic amount of an acid, such as glacial acetic acid or concentrated sulfuric acid, is often added to facilitate the reaction.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and mass spectrometry.

In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)[3]

-

Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

-

Preparation of Inoculum: The microbial cultures are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar plates are swabbed with the prepared microbial inoculum.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar plates using a sterile borer.

-

Application of Test Compounds: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

Controls: A positive control (standard antibiotic or antifungal) and a negative control (solvent alone) are included on each plate.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Visualizing Synthetic and Discovery Pathways

To better illustrate the processes involved in working with the 2-chloro-4-aminopyridine scaffold, the following diagrams have been generated using the DOT language.

Caption: General synthetic pathway to 4-amino-2-chloropyridine and its potential derivatives.

Caption: A potential drug discovery workflow starting from the 2-chloro-4-aminopyridine scaffold.

Future Directions and the Promise of this compound

The diallyl substitution on the 4-amino group of the 2-chloropyridine core is a modification that warrants significant investigation. The allyl groups can influence the molecule's lipophilicity, which in turn can affect its membrane permeability and overall pharmacokinetic profile. Furthermore, the allyl moieties can potentially engage in specific interactions with biological targets or serve as handles for further chemical transformations, such as metathesis reactions, to generate more complex structures.

Given the established biological activities of the 2-chloro-4-aminopyridine scaffold, it is plausible that this compound and its derivatives could exhibit interesting properties in areas such as:

-

Antimicrobial Agents: The diallyl groups may enhance the antimicrobial activity or broaden the spectrum of susceptible pathogens.

-

Anticancer Therapeutics: As a novel building block, it could be incorporated into new kinase inhibitors or other anticancer agents with improved potency or selectivity.

-

Agrochemicals: The parent scaffold is a known intermediate for plant growth regulators, and the diallyl derivative could lead to new compounds with enhanced agricultural applications.[1]

Conclusion

While this compound remains a largely unexplored molecule, its foundational scaffold, 2-chloro-4-aminopyridine, is a well-established and highly promising starting point for the development of new therapeutic agents and other valuable chemical entities. This technical guide has provided a comprehensive overview of the known applications and synthetic methodologies associated with this core structure, offering a roadmap for future research into its diallylated derivative. The systematic investigation of this compound, guided by the principles of medicinal chemistry and the insights gained from related compounds, holds the potential to unlock new and valuable bioactive molecules.

References

- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Diallyl Groups in N,N-diallyl-2-chloropyridin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide explores the chemical reactivity of the diallyl functional groups in N,N-diallyl-2-chloropyridin-4-amine, a molecule of interest for synthetic diversification due to its combination of a reactive heterocyclic core and versatile olefinic side chains. The parent compound, 4-amino-2-chloropyridine, is a known building block in the synthesis of pharmaceuticals and agrochemicals, such as the plant growth regulator Forchlorfenuron.[1][2] The addition of diallyl groups to the exocyclic amine introduces a rich avenue for further chemical modifications.

This document provides a detailed overview of potential reactions, including electrophilic additions, olefin metathesis, and cycloaddition reactions, supported by generalized experimental protocols and data presented for easy comparison.

Introduction to the Reactivity Landscape

The chemical personality of this compound is dominated by two key structural features: the electron-rich diallyl amine moiety and the electron-deficient 2-chloropyridine ring. The diallyl groups, being unactivated alkenes, are susceptible to a variety of addition and rearrangement reactions common to olefins. The close proximity of the two allyl groups also opens up the possibility of intramolecular reactions, leading to the formation of novel heterocyclic structures.

The 2-chloropyridine core, while not the primary focus of this guide, influences the overall electronic properties of the molecule and presents its own site for potential modification, primarily through nucleophilic aromatic substitution at the C2 position. The interplay between these two reactive centers makes this molecule a versatile scaffold for combinatorial chemistry and the development of new chemical entities.

Reactivity of the Diallyl Groups

The two allyl groups are the primary sites of reactivity discussed in this guide. Their chemical behavior is characteristic of terminal alkenes, with the added dimension of potential intramolecular reactions.

Electrophilic Addition

The carbon-carbon double bonds of the allyl groups can readily undergo electrophilic addition reactions. In these reactions, an electrophile attacks the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

A typical example is the addition of a hydrogen halide (HX), where the initial protonation of the double bond would favor the formation of the more stable secondary carbocation (Markovnikov's rule). However, in the context of a conjugated system, resonance stabilization can influence the regioselectivity of the addition.[3] For the non-conjugated diallyl groups, the reaction is expected to proceed via the more stable carbocation intermediate.

Caption: General mechanism of electrophilic addition to an alkene.

Experimental Protocol: Hydrobromination of an Allyl Group

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of hydrogen bromide in acetic acid (e.g., 33 wt. %, 2.2 eq) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal-alkylidene complexes (e.g., Grubbs' or Schrock's catalysts).[4] For this compound, the most relevant application is Ring-Closing Metathesis (RCM), which would lead to the formation of a five-membered dihydropyrrole ring fused to the pyridine core, with the concomitant release of ethylene.[5][6]

The efficiency of RCM can be influenced by the choice of catalyst and reaction conditions. Ruthenium-based catalysts are particularly noted for their tolerance to various functional groups, including amines and heterocycles.[7]

Caption: Catalytic cycle for Ring-Closing Metathesis (RCM).

Table 1: Common Catalysts and Conditions for RCM of Diallylamines

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |

| Grubbs' 1st Gen | 5-10 | Dichloromethane | 25-45 | 70-85 |

| Grubbs' 2nd Gen | 1-5 | Dichloromethane/Toluene | 25-80 | 85-98 |

| Hoveyda-Grubbs' 2nd Gen | 1-5 | Toluene | 60-110 | 90-99 |

Data compiled from analogous reactions in the literature.[5][7][8]

Experimental Protocol: Ring-Closing Metathesis (RCM)

-

Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in a degassed solvent (e.g., anhydrous toluene or dichloromethane) to achieve a concentration of 0.01-0.1 M.

-

Catalyst Addition: Add the chosen ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) to the solution.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80 °C for toluene) and stir. Monitor the reaction by TLC or GC-MS. The reaction is driven by the release of ethylene gas.

-

Quenching: Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst. Stir for 30 minutes.

-

Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Cycloaddition Reactions

The allyl groups can participate as 2π-electron components in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions.[9]

Diels-Alder Reaction: The allyl groups can act as dienophiles in a [4+2] cycloaddition with a suitable diene. These reactions are a powerful tool for the construction of six-membered rings.[10][11] The reaction is typically performed at elevated temperatures, although Lewis acid catalysis can sometimes facilitate the reaction at lower temperatures.

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole (e.g., a nitrile oxide, azide, or nitrone) across the double bond of the allyl group to form a five-membered heterocycle.[12] This is a highly efficient method for constructing heterocyclic rings with control over regioselectivity and stereoselectivity.

Caption: General pathway for a 1,3-dipolar cycloaddition reaction.

Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrile Oxide

-

Generation of 1,3-Dipole: In a flask, generate the nitrile oxide in situ. For example, treat an oxime with an oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.

-

Reaction: To this mixture, add a solution of this compound (1.0 eq) in a suitable solvent (e.g., chloroform or THF).

-

Stirring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the isoxazoline product by TLC.

-

Work-up: Filter the reaction mixture to remove any precipitated salts. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Reactivity of the 2-Chloropyridine Core

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen. The presence of the electron-donating diallylamino group at the 4-position further influences the electronic landscape of the ring. Reactions with various nucleophiles (e.g., amines, alkoxides, thiols) can displace the chloride, providing another handle for molecular diversification.[13]

Potential Applications and Future Directions

The diverse reactivity of the diallyl groups in this compound makes it a valuable scaffold for creating libraries of complex molecules. The products of the reactions described above could be of interest in drug discovery, as pyridine and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2][14][15] The ability to rapidly generate novel heterocyclic systems via RCM or cycloaddition reactions is particularly appealing for lead generation in medicinal chemistry.

Further exploration could involve tandem reactions, where an initial modification of the diallyl groups is followed by a substitution at the 2-chloro position, leading to highly functionalized and complex molecular architectures.

Disclaimer: This document is a theoretical guide based on established principles of organic chemistry and a review of the available literature on related compounds. The specific reactivity of this compound may vary, and all proposed experimental protocols should be adapted and optimized based on laboratory results.

References

- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 5. Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hwpi.harvard.edu [hwpi.harvard.edu]

- 7. mdpi.com [mdpi.com]

- 8. Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 11. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

N,N-diallyl-2-chloropyridin-4-amine safety data sheet and handling precautions

Important Note: A specific Safety Data Sheet (SDS) for N,N-diallyl-2-chloropyridin-4-amine was not available through the conducted searches. The following information is based on the closely related compound, 2-Chloropyridin-4-amine (also known as 4-Amino-2-chloropyridine), and should be used as a guideline with the understanding that the diallyl substitution may alter the toxicological and physicochemical properties. All handling and safety protocols should be established and executed by qualified personnel.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and emergency procedures for 2-Chloropyridin-4-amine.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for 2-Chloropyridin-4-amine.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Melting Point | 90-94 °C | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Water Solubility | Slightly soluble | [3] |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Source:

Experimental Protocols

Detailed methodologies for key safety and handling procedures are outlined below.

First Aid Measures

In case of exposure, the following first aid protocols should be immediately implemented.

-

General Advice: First aiders must protect themselves. Present the Safety Data Sheet to the attending physician.

-

Inhalation:

-

Move the victim to fresh air.

-

If breathing has stopped, provide artificial respiration immediately, with oxygen if necessary.

-

Call a physician without delay.

-

-

Skin Contact:

-

Immediately remove all contaminated clothing.

-

Rinse the affected skin area with copious amounts of water or shower.

-

A physician should be called immediately.

-

-

Eye Contact:

-

Rinse out with plenty of water.

-

Remove contact lenses if present and easy to do so.

-

Summon an ophthalmologist at once.

-

-

Ingestion:

-

Provide the victim with two glasses of water to drink.

-

Seek immediate medical advice.

-

Spill and Leak Procedures

In the event of a spill, the following containment and cleanup protocol should be followed.

-

Personal Precautions:

-

Stay in the danger area only with a self-contained breathing apparatus.

-

Avoid all contact with the substance.

-

Ensure adequate ventilation.

-

Evacuate the area and consult with an expert.

-

-

Environmental Precautions:

-

Do not allow the product to enter drains.

-

Cover all drains in the vicinity.

-

-

Containment and Cleanup:

-

Collect the spilled material using dry methods (e.g., shovel, scoop).

-

Place the collected material in a tightly sealed, appropriately labeled container for disposal.

-

Avoid generating dust.[4]

-

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[5]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety workflows and logical relationships for handling 2-Chloropyridin-4-amine.

Caption: General Handling Workflow

Caption: First Aid Procedures

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of N,N-diallyl-2-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and a proposed protocol for the Suzuki-Miyaura coupling of N,N-diallyl-2-chloropyridin-4-amine, a potentially valuable building block in medicinal chemistry.

Proposed Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is presented below.

Caption: Proposed Suzuki-Miyaura coupling of this compound.

Experimental Protocols

Due to the anticipated challenges of coupling an electron-rich 2-chloropyridine, a robust catalytic system is proposed. The use of a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is often effective in promoting the oxidative addition of the palladium catalyst to the sterically hindered and electron-rich aryl chloride.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube or similar)

Procedure:

-

To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

-

Add Palladium(II) acetate (1-5 mol%) and SPhos (2-10 mol%). The Pd:ligand ratio should be optimized, typically starting with 1:2.

-

Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

-

Add anhydrous 1,4-dioxane and degassed water to the reaction mixture. A common solvent ratio is 4:1 to 10:1 dioxane:water.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Proposed Reaction Conditions

| Parameter | Proposed Condition | Notes |

| Substrate | This compound | 1.0 equivalent |

| Boronic Acid | Arylboronic acid | 1.2 - 1.5 equivalents |

| Catalyst | Pd(OAc)₂ | 1-5 mol% loading. Higher loadings may be necessary for less reactive substrates. |

| Ligand | SPhos | 2-10 mol% loading. Other bulky phosphine ligands like XPhos or Buchwald's G3 precatalysts could also be effective.[1] |

| Base | K₃PO₄ | 2.0 - 3.0 equivalents. Other bases such as Cs₂CO₃ or K₂CO₃ can also be screened. |

| Solvent | 1,4-Dioxane/Water | 4:1 to 10:1 ratio. Anhydrous and degassed solvents are crucial for reproducibility. Toluene or THF may also be suitable. |

| Temperature | 80 - 110 °C | The optimal temperature will depend on the reactivity of the specific arylboronic acid. Microwave irradiation could potentially shorten reaction times.[2][3] |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle Diagram

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established palladium-catalyzed process.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The provided protocol offers a robust starting point for researchers aiming to perform Suzuki-Miyaura coupling reactions with this compound. Optimization of the reaction parameters, including the catalyst system, base, and solvent, may be necessary to achieve high yields for specific arylboronic acid coupling partners. The inherent challenges of working with 2-chloropyridines necessitate careful experimental setup and the use of high-purity, anhydrous, and degassed reagents and solvents.

References

Application of N,N-diallyl-2-chloropyridin-4-amine in the Synthesis of Kinase Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N,N-diallyl-2-chloropyridin-4-amine as a key starting material in the synthesis of potent kinase inhibitors, with a specific focus on inhibitors of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint and represents a promising target for cancer therapy. The diaminopyridine scaffold has been identified as a highly effective core structure for potent and selective Mps1 inhibitors.

Herein, we outline a synthetic strategy that utilizes this compound as a protected precursor to a key 2-chloro-4-aminopyridine intermediate. The diallyl group serves as a protecting group for the 4-amino position, which can be selectively removed to allow for further functionalization in the synthesis of the target kinase inhibitors. This approach offers a versatile route for the development of novel therapeutics targeting Mps1 and other kinases.

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

The Mps1 kinase is a central component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] When kinetochores are not properly attached to microtubules of the mitotic spindle, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).[2] This inhibition prevents the premature separation of sister chromatids, allowing time for error correction.[4][5] The signaling pathway is illustrated in the diagram below.

Proposed Synthetic Workflow

The following workflow outlines the proposed synthetic route from this compound to a potent diaminopyridine-based Mps1 inhibitor. This multi-step synthesis involves the initial preparation of the diallylated starting material, followed by a palladium-catalyzed deallylation to unmask the primary amine. The resulting intermediate then undergoes a Buchwald-Hartwig amination to introduce the second amino group, followed by further functionalization to yield the final inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes a plausible synthesis of the starting material via nucleophilic aromatic substitution.

Materials:

-

2,4-Dichloropyridine

-

Diallylamine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-dichloropyridine (1.0 eq) in DMF, add diallylamine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Palladium-Catalyzed Deallylation

This protocol details the removal of the diallyl protecting group to yield the primary amine intermediate.

Materials:

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

N,N'-Dimethylbarbituric acid (NDMBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM.

-

Add NDMBA (2.5 eq) and Pd(PPh₃)₄ (0.05 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-4-aminopyridine, which can be used in the next step without further purification.

Protocol 3: Synthesis of a Diaminopyridine-based Mps1 Inhibitor

This multi-step protocol is adapted from the synthesis of potent diaminopyridine Mps1 inhibitors.

Step 3a: Buchwald-Hartwig Amination

-

To a solution of 2-chloro-4-aminopyridine (from Protocol 2, 1.0 eq) and 6-bromo-N-(tert-butyl)pyridin-2-amine (1.1 eq) in toluene, add sodium tert-butoxide (1.4 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq).

-

Heat the reaction mixture to 100 °C for 12 hours under an argon atmosphere.

-

Cool the mixture, dilute with EtOAc, and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield N4-(tert-butyl)-2-chloropyridine-4,6-diamine.

Step 3b: Second Buchwald-Hartwig Amination and Final Modifications

-

Follow established literature procedures for the subsequent coupling and modification steps to introduce the desired side chains and obtain the final Mps1 inhibitor, such as compound 12 described by Kusakabe et al.

Data Presentation

The following tables summarize key quantitative data for a representative diaminopyridine-based Mps1 inhibitor synthesized through a similar pathway.

Table 1: Synthesis Yields

| Step | Product | Typical Yield (%) |

| 1 | This compound | 75-85% |

| 2 | 2-Chloro-4-aminopyridine | 80-90% |

| 3a | N4-(tert-Butyl)-2-chloropyridine-4,6-diamine | 60-70% |

| 3b | Final Mps1 Inhibitor (e.g., Compound 12) | 40-50% (over 2 steps) |

Table 2: Kinase Inhibitory Activity

| Compound | Mps1 IC₅₀ (nM)[6] | JNK1 IC₅₀ (nM) | Selectivity (JNK1/Mps1) |

| Compound 9 | 37 | >10,000 | >270 |

| Compound 12 | 37 | >10,000 | >270 |

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

The use of this compound as a protected starting material provides a viable and flexible route for the synthesis of diaminopyridine-based kinase inhibitors. The protocols outlined in this document offer a clear pathway for researchers to access these potent compounds, facilitating further investigation into their therapeutic potential, particularly in the context of Mps1-targeted cancer therapy. The detailed experimental procedures and workflow diagrams serve as a valuable resource for drug development professionals in the design and execution of novel kinase inhibitor syntheses.

References

- 1. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]

- 5. rupress.org [rupress.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Experimental setup for reactions involving N,N-diallyl-2-chloropyridin-4-amine

Audience: Researchers, scientists, and drug development professionals.